6-Bromo-5-chloropyridin-2-amine

概要

説明

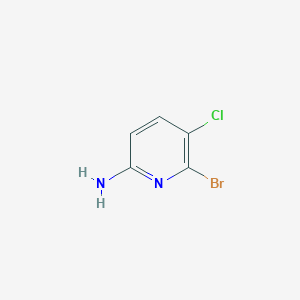

6-Bromo-5-chloropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are replaced by bromine and chlorine atoms, respectively

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-6-bromopyridine with N-chlorosuccinimide in acetonitrile at elevated temperatures. The reaction mixture is then cooled and diluted with ethyl acetate, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 is more reactive than the chlorine at position 5 in NAS due to its lower electronegativity and weaker bond strength. This selectivity enables targeted functionalization:

Key Insight : Bromine substitution proceeds preferentially even in the presence of chlorine, as demonstrated in amination and alkoxylation reactions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, while the chlorine remains inert under standard conditions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene, 80°C, 12 h | 5-Chloro-6-phenylpyridin-2-amine | 85% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C | 5-Chloro-6-(4-methoxyphenyl)pyridin-2-amine | 72% |

Applications : These reactions enable the introduction of aryl groups for drug discovery intermediates .

Sonogashira Coupling

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 6-Ethynyl-5-chloropyridin-2-amine | 68% |

Note : Desilylation post-coupling affords terminal alkynes for further functionalization .

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation allows diversification of the amine group:

| Amine | Catalyst | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, XantPhos, NaOtBu | 6-Bromo-5-chloro-N-morpholinopyridin-2-amine | 81% |

| Benzylamine | Pd(OAc)₂, DavePhos, Cs₂CO₃ | 6-Bromo-5-chloro-N-benzylpyridin-2-amine | 74% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by amine coordination and reductive elimination .

Comparative Reactivity with Analogues

A comparison of halogen reactivity in related compounds highlights trends:

| Compound | Reaction with NH₃ (Yield) | Suzuki Coupling (Yield) |

|---|---|---|

| 6-Bromo-5-chloropyridin-2-amine | 78% | 85% |

| 5-Bromo-6-chloropyridin-3-amine | 62% | 71% |

| 2-Bromo-6-chloropyridin-3-amine | 69% | 68% |

Explanation : Steric and electronic effects from substituent positions influence reaction efficiency .

Radical Reactions

Under photoredox conditions, the C–Br bond undergoes homolytic cleavage for alkylation:

| Alkyl Source | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acrylate | Ir(ppy)₃, DIPEA, blue LEDs, DMF | 5-Chloro-6-(ethoxycarbonyl)pyridin-2-amine | 58% |

Utility : This method avoids transition metals, offering a complementary approach to cross-coupling.

Hydrodehalogenation

Catalytic hydrogenation removes halogens selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 3 h | 5-Chloropyridin-2-amine | 90% |

| Ni-Raney, H₂ (3 atm) | MeOH, 50°C, 6 h | Pyridin-2-amine | 82% |

Selectivity : Bromine is reduced before chlorine due to bond dissociation energies .

Heterocycle Functionalization

The amine group at position 2 participates in cyclization reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS₂, KOH | DMF, 120°C, 8 h | Thiazolo[5,4-b]pyridine derivative | 66% |

Application : This forms fused heterocycles for bioactive molecule synthesis .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-Bromo-5-chloropyridin-2-amine is C5H4BrClN2. It features a pyridine ring substituted with bromine and chlorine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The presence of the amine group further contributes to its chemical versatility.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. It is employed in the preparation of more complex heterocyclic compounds, which are essential in drug discovery and development.

Medicinal Chemistry

The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Research indicates that it can inhibit CDK8 and CDK19 effectively, suggesting its role in anticancer therapies by disrupting cancer cell proliferation .

Studies have reported that this compound exhibits various biological activities:

- Anticancer Properties : Its ability to inhibit CDKs points to its potential use in cancer treatments, particularly for colorectal carcinoma .

- Enzyme Inhibition : The compound has been investigated for its effects on enzyme activity, which is crucial in treating neurological disorders .

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, although further research is needed to confirm efficacy .

Case Studies and Research Findings

Several case studies highlight the biological activity and potential therapeutic applications of this compound:

Study on CDK Inhibition

A notable study demonstrated that this compound significantly inhibited CDK8 and CDK19, leading to reduced proliferation in colorectal carcinoma cells. The IC50 values were reported at 7.2 ± 1.4 nM for CDK8 and 6.0 ± 1.0 nM for CDK19, indicating strong inhibitory effects .

Pharmacokinetic Profiling

Investigations into pharmacokinetics revealed moderate clearance rates in animal models, suggesting potential for further development into human therapeutics .

Therapeutic Applications

Ongoing research explores its role as a pharmacophore in drug design, particularly targeting kinase inhibitors and other therapeutic agents for cancer treatment .

作用機序

The mechanism of action of 6-Bromo-5-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use .

類似化合物との比較

Similar Compounds

- 5-Bromo-6-chloropyridin-2-amine

- 2-Amino-3-bromo-5-chloropyridine

- 3-Bromo-5-chloro-2-pyridinamine

Uniqueness

6-Bromo-5-chloropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.

生物活性

6-Bromo-5-chloropyridin-2-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure features a bromine atom at the 6-position, a chlorine atom at the 5-position, and an amino group at the 2-position of a pyridine ring. The compound has garnered attention for its biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its antimicrobial properties.

- Molecular Formula : C5H4BrClN2

- Molecular Weight : 207.46 g/mol

- Structure :

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for understanding drug metabolism, as cytochrome P450 enzymes are involved in the oxidative metabolism of many pharmaceuticals. The specific mechanism by which this compound interacts with CYP1A2 remains to be fully elucidated, but it suggests potential implications in pharmacokinetics and drug interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents. The exact mechanisms underlying its antimicrobial effects are not yet clearly defined, but they may involve interference with bacterial metabolic pathways or cell wall synthesis .

Case Study: Inhibition of CYP1A2

In a study focusing on various pyridine derivatives, this compound was identified as a selective inhibitor of CYP1A2. This finding was supported by enzyme assays that demonstrated significant inhibition rates compared to control compounds. The study highlighted the compound's potential utility in modulating drug metabolism, particularly for drugs primarily metabolized by CYP1A2 .

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further investigations are needed to optimize its structure for enhanced potency and broaden its spectrum of activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Br at 6-position, Cl at 5-position | CYP1A2 inhibitor, antimicrobial |

| 5-Chloro-6-methylpyridin-2-amine | Cl at 5-position, CH3 at 6-position | Moderate antibacterial activity |

| 3-Bromo-4-chloropyridin-2-amine | Br at 3-position, Cl at 4-position | Antifungal properties |

The precise mechanism of action for this compound is still under investigation. It is hypothesized that its biological effects arise from interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the inhibition or activation of various biochemical pathways relevant to drug metabolism and microbial resistance .

特性

IUPAC Name |

6-bromo-5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNODZRPIGNGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694845 | |

| Record name | 6-Bromo-5-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-58-9 | |

| Record name | 6-Bromo-5-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。